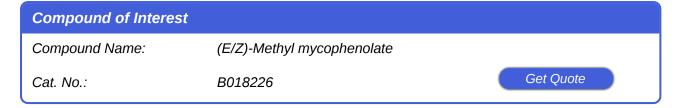


# (E/Z)-Methyl Mycophenolate: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

(E/Z)-Methyl mycophenolate is the methyl ester of mycophenolic acid (MPA), a potent, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] [2][3] As a racemic mixture of its (E) and (Z) isomers, this compound serves as a crucial precursor in the synthesis of mycophenolate mofetil (MMF), a widely used immunosuppressive drug.[4][5][6] MMF is a prodrug that is rapidly hydrolyzed in vivo to the active metabolite, MPA. [7][8][9] MPA selectively inhibits the de novo pathway of guanine nucleotide synthesis, thereby exerting a cytostatic effect on lymphocytes, which are highly dependent on this pathway for proliferation.[2][3][9] This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of (E/Z)-methyl mycophenolate, along with its mechanism of action.

## **Chemical Structure and Properties**

**(E/Z)-Methyl mycophenolate** is a racemic compound comprising both (Z)-Methyl mycophenolate and (E)-Methyl mycophenolate isomers.[4][5][6] The fundamental chemical and physical properties are summarized below.



Property	Value	Reference
Chemical Formula	C18H22O6	[10][11]
Molecular Weight	334.36 g/mol	[10][11]
CAS Number	24243-40-1	[4][6]
Appearance	White to off-white crystalline powder	[6][12]
Melting Point	93-99°C (for Mycophenolate Mofetil)	[13][14][15]
рКа	5.6 (morpholino group), 8.5 (phenolic group) (for Mycophenolate Mofetil)	[13][16][17]

## Solubility of the Related Compound Mycophenolate Mofetil:

Solubility	Reference
43 μg/mL	[12][13][17][18]
4.27 mg/mL	[12][17][18]
Sparingly soluble / ~1.4 mg/mL	[1][12]
Soluble	[12][18]
Freely soluble	[12][18]
~10 mg/mL	[1]
~14 mg/mL	[1]
	43 μg/mL 4.27 mg/mL Sparingly soluble / ~1.4 mg/mL Soluble Freely soluble ~10 mg/mL

# Synthesis of (E/Z)-Methyl Mycophenolate

A detailed experimental protocol for the synthesis of methyl mycophenolate from mycophenolic acid is provided below.



# Experimental Protocol: Synthesis of Methyl Mycophenolate[4]

#### Materials:

- Mycophenolic acid (9.6 g, 30 mmol)
- Methanol (40 ml)
- Tin(II) chloride dihydrate (1.0 g, 0.15 molar equivalents)
- Isobutyl acetate (300 ml)
- Saturated sodium bicarbonate solution (100 ml)
- Charcoal (0.5 g)
- · Sodium sulfate

### Procedure:

- A mixture of mycophenolic acid (9.6 g) and tin(II) chloride dihydrate (1.0 g) in methanol (40 ml) is stirred at reflux temperature for 7 hours.
- The reaction mixture is then evaporated to dryness.
- The residue is dissolved in isobutyl acetate (300 ml).
- Saturated sodium bicarbonate solution (100 ml) and charcoal (0.5 g) are added to the isobutyl acetate solution.
- The mixture is filtered, and the phases are separated.
- The organic phase is dried over sodium sulfate and then evaporated to dryness to yield methyl mycophenolate.

Yield: 9.38 g (94%) of a white solid.[4]



Purity Analysis (via HPLC):

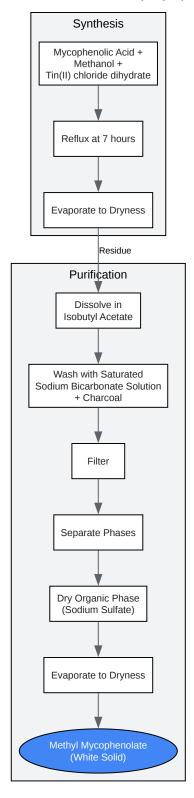
• Mycophenolic acid: 0.45 area%

• Methyl mycophenolate: 98.9 area%[4]

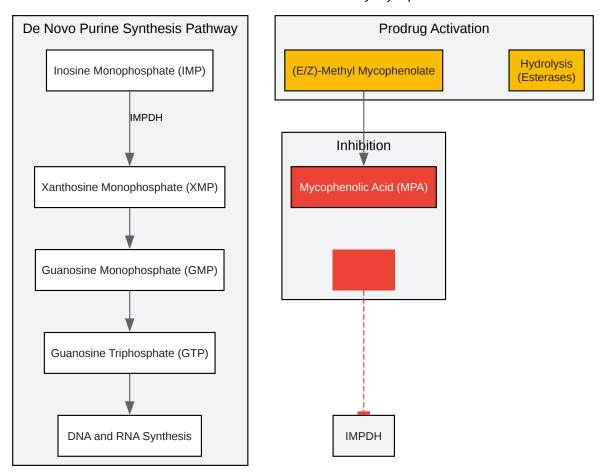
## **Synthesis and Purification Workflow**



#### Synthesis and Purification of Methyl Mycophenolate







Mechanism of Action: IMPDH Inhibition by Mycophenolic Acid

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## References

1. cdn.caymanchem.com [cdn.caymanchem.com]

## Foundational & Exploratory





- 2. Mycophenolate | C17H19O6- | CID 6918995 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Review of the antiproliferative properties of mycophenolate mofetil in non-immune cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2005105771A1 Process for preparation of mycophenolate mofetil and other esters of mycophenolic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. arasto.com [arasto.com]
- 7. apexbt.com [apexbt.com]
- 8. Mycophenolate mofetil | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 9. Inhibition of IMP dehydrogenase by mycophenolic acid in Molt F4 human malignant lymphoblasts PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GSRS [precision.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mycophenolate mofetil CAS#: 128794-94-5 [m.chemicalbook.com]
- 15. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20080085542A1 Method For The Preparation Of Mycophenolate Mofetil By Enzymatic Tranesterification Google Patents [patents.google.com]
- 17. Mycophenolic Acid | C17H20O6 | CID 446541 PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Design and Catalyzed Activation of Mycophenolic Acid Prodrugs PMC [pmc.ncbi.nlm.nih.gov]
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